![molecular formula C13H19N3O2 B15113714 6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15113714.png)
6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine
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Overview
Description
6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine is a complex organic compound that features a cyclopropyl group, a dioxane ring, and a pyrimidine core
Preparation Methods
The synthesis of 6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrimidine core, followed by the introduction of the cyclopropyl and dioxane groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and large-scale reactors .
Chemical Reactions Analysis
6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine core, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but often include key signaling pathways in cells .
Comparison with Similar Compounds
6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-cyclopropyl-6-(1,4-dioxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the cyclopropyl and dioxane groups but has a different core structure.
Cyclopropyl (1,4-dioxan-2-yl)methanamine hydrochloride: This compound has a similar dioxane group but lacks the pyrimidine core. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H19N3O2/c1-16(7-11-8-17-4-5-18-11)13-6-12(10-2-3-10)14-9-15-13/h6,9-11H,2-5,7-8H2,1H3 |
InChI Key |
MXXJURZLSIUANO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=NC(=C2)C3CC3 |
Origin of Product |
United States |
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